Oxymetazoline hydrochloride
Overview
Description
Pemirolast potassium is a slightly yellow powder that is soluble in water. It is a mast cell stabilizer that acts as an antiallergic agent. Pemirolast potassium is used for the prevention of itching of the eyes caused by allergies such as hay fever and allergic conjunctivitis . It is marketed under the tradenames Alegysal and Alamast .
Mechanism of Action
Target of Action
Oxymetazoline hydrochloride is a potent, direct-acting alpha (α)-adrenergic agonist with affinity to both α1- and α2-adrenoceptors . These receptors are primarily found in the smooth muscles of the blood vessels in the nasal passages. When these receptors are activated, they cause the muscles to contract, leading to vasoconstriction .
Mode of Action
This compound works by stimulating adrenergic receptors, which leads to vasoconstriction of dilated arterioles and reduces blood flow . This interaction with its targets results in the reduction of blood flow to the nasal mucosa, leading to a decrease in nasal congestion .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the adrenergic signaling pathway. By binding to α-adrenergic receptors, this compound triggers a cascade of events that ultimately lead to vasoconstriction . This vasoconstriction reduces blood flow to the nasal mucosa, relieving nasal congestion.
Pharmacokinetics
The pharmacokinetics of this compound involve absorption through the mucosa of the nose when it is used as a nasal spray or drop . The first signs of action generally appear within a few minutes . Its effects might last ranging from a few minutes to many hours . It breaks down in the liver before being eliminated . The main metabolic route involves oxidation followed by conjugation among them . The metabolites are then eliminated through the urine .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the constriction of blood vessels in the nasal passages. This results in a decrease in blood flow to the nasal mucosa, leading to a reduction in nasal congestion .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH, buffer capacity, specific gravity, osmolality, and viscosity of the solution can impact the drug’s efficacy and stability . Furthermore, any qualitative or quantitative deviations from the reference listed drug, even in inactive ingredients, should be accompanied by an appropriate in vivo bioequivalence study or studies .
Biochemical Analysis
Biochemical Properties
Oxymetazoline hydrochloride acts as an agonist at α1- and α2-adrenoceptors . By stimulating these adrenergic receptors, it causes vasoconstriction of dilated arterioles and reduces blood flow . This interaction with enzymes and proteins plays a crucial role in its function as a decongestant.
Cellular Effects
This compound influences cell function by causing vasoconstriction in the cells lining the nasal passages and eyes. This vasoconstriction reduces blood flow and alleviates symptoms of congestion and redness . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily through its action on α-adrenergic receptors.
Molecular Mechanism
This compound exerts its effects at the molecular level through its action as an α-adrenergic agonist. It binds to and activates α1 and α2 adrenergic receptors, most notably . This binding interaction leads to vasoconstriction, reducing blood flow and relieving symptoms such as nasal congestion and ocular redness .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to persist for up to 7 hours after a single dose . Its elimination half-life in humans is approximately 5-8 hours . It is excreted unchanged both by the kidneys (30%) and in feces (10%) .
Dosage Effects in Animal Models
In dogs, signs of intoxication with this compound may include vomiting, bradycardia, cardiac arrhythmias, poor capillary refill time, hypotension or hypertension, panting, increased upper respiratory sounds, depression, weakness, collapse, nervousness, hyperactivity, or shaking . These signs usually appear within 30 min to 4 hr after exposure .
Metabolic Pathways
This compound is metabolized primarily in the kidneys (30%) and also excreted in feces (10%) . The specific metabolic pathways and enzymes involved in the metabolism of this compound are not fully characterized.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of pemirolast potassium involves the synthesis of pemirolast followed by its conversion to the potassium salt. The synthetic route typically involves the reaction of 9-methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one with potassium hydroxide to form pemirolast potassium .
Industrial Production Methods
Industrial production methods for pemirolast potassium involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process includes the preparation of the intermediate compound followed by its conversion to the potassium salt. The final product is purified and formulated into the desired dosage forms, such as tablets or ophthalmic solutions .
Chemical Reactions Analysis
Types of Reactions
Pemirolast potassium undergoes various chemical reactions, including:
Oxidation: Pemirolast potassium can undergo oxidation reactions under specific conditions.
Reduction: Reduction reactions can be performed on pemirolast potassium to modify its chemical structure.
Substitution: Substitution reactions involving pemirolast potassium can lead to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of pemirolast potassium include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from the reactions of pemirolast potassium depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
Pemirolast potassium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in chemical synthesis and as a model compound for studying mast cell stabilization.
Biology: Investigated for its effects on mast cells and its potential role in modulating immune responses.
Medicine: Used in the treatment of allergic conjunctivitis and other allergic conditions.
Industry: Utilized in the formulation of ophthalmic solutions and other pharmaceutical products.
Comparison with Similar Compounds
Similar Compounds
- Isoniazid pyruvate
- Nitrofurantoin
- Eriodictyol
Uniqueness
Pemirolast potassium is unique due to its specific mechanism of action as a mast cell stabilizer and its ability to inhibit the release of multiple inflammatory mediators. This makes it particularly effective in treating allergic conditions compared to other similar compounds .
Properties
IUPAC Name |
6-tert-butyl-3-(4,5-dihydro-1H-imidazol-2-ylmethyl)-2,4-dimethylphenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O.ClH/c1-10-8-13(16(3,4)5)15(19)11(2)12(10)9-14-17-6-7-18-14;/h8,19H,6-7,9H2,1-5H3,(H,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEDODBODQVSIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CC2=NCCN2)C)O)C(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177729 | |
Record name | Oxymetazoline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2315-02-8 | |
Record name | Oxymetazoline hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2315-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxymetazoline hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxymetazoline hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757254 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oxymetazoline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxymetazoline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.287 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXYMETAZOLINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K89MJ0S5VY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does oxymetazoline hydrochloride exert its effects on the body?
A: this compound is an α-adrenergic agonist, primarily targeting the α1A-adrenoceptor. [] This interaction leads to vasoconstriction, which is the narrowing of blood vessels. [] This effect is particularly useful in reducing nasal congestion by shrinking swollen blood vessels in the nasal passages. [, ]
Q2: Can you elaborate on the applications of this compound beyond nasal decongestion?
A: While widely known for its use in nasal decongestants, this compound has shown promise in other areas. Research indicates its potential in treating persistent facial erythema associated with rosacea, again attributed to its vasoconstrictive properties. [, ] Additionally, case studies suggest potential benefits in temporarily relieving myasthenia gravis-related ptosis. [, ]
Q3: Does this compound impact the respiratory system beyond its decongestant action?
A: Studies using ex vivo human nasal epithelial cells have shown that this compound can impact ciliary beat frequency (CBF), a key mechanism for clearing mucus from the respiratory tract. Interestingly, this effect is concentration-dependent, with higher concentrations demonstrating an inhibitory effect on CBF. [, ]
Q4: What are the potential implications of this compound's impact on ciliary beat frequency?
A: While this compound effectively reduces nasal congestion, its inhibitory effect on CBF at higher concentrations raises considerations for its long-term use. [, ] Prolonged impairment of ciliary function could potentially increase the risk of respiratory infections due to reduced mucus clearance. [] This highlights the importance of using this compound responsibly and as directed, typically for short-term relief.
Q5: Are there alternative administration routes for this compound besides nasal sprays?
A: While nasal sprays are the most common, research suggests potential for topical application of this compound. [] Studies have explored its use in cream formulations for treating persistent facial erythema associated with rosacea. [, ] Additionally, case reports highlight the use of this compound eye drops for managing myasthenia gravis-related ptosis. [, ]
Q6: Are there any studies investigating the combined effect of this compound with other treatments?
A: Research has explored the combined use of this compound with other therapies for specific conditions. For instance, one study investigated the efficacy of combining this compound cream with 595-nm pulsed dye laser treatment for erythematotelangiectatic rosacea. [] Additionally, research has examined the safety and tolerability of using this compound cream as an adjunctive treatment with energy-based therapy for facial erythema in rosacea patients. []
Q7: How is this compound metabolized in the body?
A: Metabolic studies in rabbits have shown that a significant portion of this compound is excreted unchanged in urine, regardless of the administration route (ocular or nasal). [] The proportion of metabolites to unchanged oxymetazoline remains consistent across different administration routes, suggesting a conserved metabolic pathway. []
Q8: What analytical techniques are commonly used to quantify this compound in pharmaceutical formulations?
A: Several analytical methods have been developed and validated for quantifying this compound in pharmaceutical preparations. High-performance liquid chromatography (HPLC) is a widely used technique, often employing reversed-phase chromatography with UV detection. [, , ] Other methods include spectrophotometry, exploiting the drug's UV absorbance properties, [, , , , , ] and spectrofluorimetry, which relies on the fluorescence of derivatives formed by reacting this compound with specific reagents. [, ]
Q9: Are there any reported cases of bacterial resistance to this compound?
A: While this compound itself might not directly target bacteria, studies have investigated the antimicrobial activity of commercially available oxymetazoline solutions. [] Findings suggest that these solutions exhibit activity against common middle ear pathogens, but this activity is likely attributed to the preservatives present in the formulations rather than the oxymetazoline itself. []
Q10: Are there any specific considerations for the formulation of this compound to ensure its stability and efficacy?
A: The stability of this compound in aqueous solutions has been extensively studied. [] Research highlights the influence of pH and temperature on its degradation kinetics, with a minimal degradation rate observed in the pH range of 2.0 to 5.0. [] Formulations often incorporate stabilizers and preservatives to ensure optimal drug stability and prevent microbial contamination. [, ]
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